2-Methyl-1,3-benzoxazol-5-amine
Overview
Description
2-Methyl-1,3-benzoxazol-5-amine is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Mechanism of Action
Target of Action
Benzoxazole derivatives, in general, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
For instance, some benzoxazole derivatives have been used in the synthesis of HIV-reverse transcriptase inhibitors .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways, indicating their potential to interact with various biochemical processes .
Result of Action
Some benzoxazole derivatives have shown antimicrobial activity, with one compound showing potent activity againstAspergillus niger .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound has been studied for its potential anticancer properties, where it interacts with proteins involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting cell signaling pathways . It influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function . For instance, it has been shown to inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The degradation products of this compound may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ toxicity . Threshold effects have been identified, where the compound exhibits a dose-dependent response, with optimal therapeutic effects observed within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic efficacy . Additionally, binding to plasma proteins can affect the bioavailability and distribution of this compound in the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . The localization within specific organelles can influence the compound’s interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with methyl isocyanate under basic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with potassium carbonate (K2CO3) as the base and tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as metal catalysts or nanocatalysts can enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
2-Methyl-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzothiazol-6-amine
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
Uniqueness
2-Methyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYTFWPNCBIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353297 | |
Record name | 2-methyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72745-76-7 | |
Record name | 2-methyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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